4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline is a complex organic compound that belongs to the class of aromatic amines It is characterized by the presence of biphenyl and pyridine moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Moiety: The biphenyl unit can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Pyridine Ring Construction: The pyridine ring can be introduced via a condensation reaction involving a suitable pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar in structure but lacks the pyridine ring.
4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: Contains biphenyl moiety but different functional groups.
Dimethyl biphenyl-4,4’-dicarboxylate: Similar biphenyl structure with carboxylate groups.
Uniqueness
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline is unique due to the presence of both biphenyl and pyridine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
823798-56-7 |
---|---|
Molecular Formula |
C29H23N3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)-4-(4-phenylphenyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C29H23N3/c30-26-14-10-23(11-15-26)28-18-25(19-29(32-28)24-12-16-27(31)17-13-24)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-19H,30-31H2 |
InChI Key |
FBDYIEMOPYXPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.